Cas no 1314357-16-8 (2,5-dibromo-4-ethyl-1,3-thiazole)

2,5-dibromo-4-ethyl-1,3-thiazole structure
1314357-16-8 structure
Product Name:2,5-dibromo-4-ethyl-1,3-thiazole
CAS No:1314357-16-8
MF:C5H5Br2NS
MW:270.972898244858
CID:4587982
PubChem ID:66521173
Update Time:2025-10-29

2,5-dibromo-4-ethyl-1,3-thiazole Chemical and Physical Properties

Names and Identifiers

    • 2,5-dibromo-4-ethylthiazole
    • 2,5-dibromo-4-ethyl-1,3-thiazole
    • Inchi: 1S/C5H5Br2NS/c1-2-3-4(6)9-5(7)8-3/h2H2,1H3
    • InChI Key: TUEPXXDIMHXVEZ-UHFFFAOYSA-N
    • SMILES: S1C(Br)=C(CC)N=C1Br

2,5-dibromo-4-ethyl-1,3-thiazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D426755-10mg
2,5-dibromo-4-ethyl-1,3-thiazole
1314357-16-8
10mg
$ 70.00 2022-06-05
TRC
D426755-50mg
2,5-dibromo-4-ethyl-1,3-thiazole
1314357-16-8
50mg
$ 230.00 2022-06-05
TRC
D426755-100mg
2,5-dibromo-4-ethyl-1,3-thiazole
1314357-16-8
100mg
$ 365.00 2022-06-05
Enamine
EN300-134801-0.05g
2,5-dibromo-4-ethyl-1,3-thiazole
1314357-16-8 95%
0.05g
$218.0 2023-06-08
Enamine
EN300-134801-0.1g
2,5-dibromo-4-ethyl-1,3-thiazole
1314357-16-8 95%
0.1g
$326.0 2023-06-08
Enamine
EN300-134801-0.25g
2,5-dibromo-4-ethyl-1,3-thiazole
1314357-16-8 95%
0.25g
$466.0 2023-06-08
Enamine
EN300-134801-0.5g
2,5-dibromo-4-ethyl-1,3-thiazole
1314357-16-8 95%
0.5g
$735.0 2023-06-08
Enamine
EN300-134801-1.0g
2,5-dibromo-4-ethyl-1,3-thiazole
1314357-16-8 95%
1g
$943.0 2023-06-08
Enamine
EN300-134801-2.5g
2,5-dibromo-4-ethyl-1,3-thiazole
1314357-16-8 95%
2.5g
$1848.0 2023-06-08
Enamine
EN300-134801-5.0g
2,5-dibromo-4-ethyl-1,3-thiazole
1314357-16-8 95%
5g
$2732.0 2023-06-08

Additional information on 2,5-dibromo-4-ethyl-1,3-thiazole

Comprehensive Guide to 2,5-Dibromo-4-ethyl-1,3-thiazole (CAS No. 1314357-16-8): Properties, Applications, and Market Insights

2,5-Dibromo-4-ethyl-1,3-thiazole (CAS No. 1314357-16-8) is a halogenated thiazole derivative with significant importance in pharmaceutical and agrochemical research. This compound belongs to the class of heterocyclic brominated compounds, which are widely studied for their unique electronic properties and biological activities. The presence of bromine atoms at positions 2 and 5, along with an ethyl group at position 4, gives this molecule distinct reactivity patterns that make it valuable for various synthetic applications.

Recent interest in 2,5-dibromo-4-ethylthiazole derivatives has surged due to their potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. Researchers are particularly interested in how the bromine substitution pattern affects the compound's electronic properties and binding affinity to biological targets. The compound's molecular weight of 285.97 g/mol and its moderate lipophilicity make it an interesting candidate for medicinal chemistry applications.

From a synthetic chemistry perspective, 2,5-dibromo-4-ethyl-1,3-thiazole serves as a versatile building block for the preparation of more complex thiazole-containing compounds. The bromine atoms allow for various cross-coupling reactions, while the ethyl group provides opportunities for further functionalization. This has led to increased demand for high-purity 1314357-16-8 in both academic and industrial research settings.

The compound's physical properties include a melting point range of 98-102°C and good solubility in common organic solvents such as dichloromethane, THF, and DMF. These characteristics make it relatively easy to handle in laboratory settings. Safety data indicates that standard precautions for handling brominated organic compounds should be observed, including the use of personal protective equipment and proper ventilation.

In material science applications, 2,5-dibromo-4-ethylthiazole has shown promise as a precursor for organic electronic materials. The electron-withdrawing nature of the bromine atoms combined with the electron-donating ethyl group creates interesting electronic properties that could be useful in organic semiconductors or photovoltaic materials. This aligns with current research trends toward sustainable energy solutions.

Market analysis shows growing interest in specialty thiazole compounds like 1314357-16-8, particularly from pharmaceutical companies developing new therapeutic agents. The global market for thiazole derivatives is projected to grow steadily, driven by increasing R&D investment in drug discovery and agricultural chemicals. Suppliers are responding by improving synthesis protocols and scaling up production of key intermediates like 2,5-dibromo-4-ethyl-1,3-thiazole.

Quality control for CAS 1314357-16-8 typically involves HPLC analysis to ensure purity levels exceeding 98%. Advanced characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of commercial samples. Researchers should verify these specifications when sourcing the compound for sensitive applications.

Environmental considerations for brominated thiazole compounds are an active area of research. While 2,5-dibromo-4-ethyl-1,3-thiazole itself isn't classified as environmentally hazardous, proper disposal methods should be followed to prevent ecosystem contamination. Recent developments in green chemistry aim to reduce bromine waste in the synthesis of such compounds.

Future research directions for 2,5-dibromo-4-ethylthiazole derivatives may explore their potential in catalytic applications or as ligands in transition metal complexes. The compound's structural features make it a candidate for developing new organocatalysts or metal-organic frameworks. These applications could further expand the utility of this interesting heterocyclic system.

For researchers working with 1314357-16-8, it's important to consult recent literature on handling and storage recommendations. The compound should be stored in a cool, dry place away from strong oxidizing agents. Proper documentation and labeling are essential for laboratory safety and regulatory compliance when working with brominated organic intermediates.

The synthesis of 2,5-dibromo-4-ethyl-1,3-thiazole typically involves bromination of the corresponding ethylthiazole precursor. Recent process optimization efforts have focused on improving yield and reducing byproducts. Alternative synthetic routes are also being explored to make the production of this thiazole building block more efficient and cost-effective.

In analytical applications, 2,5-dibromo-4-ethylthiazole can serve as a reference standard or analytical marker due to its distinctive mass spectral signature. The compound's fragmentation pattern in mass spectrometry makes it useful for method development and instrument calibration in laboratories studying heterocyclic compound analysis.

Patent analysis reveals increasing intellectual property activity surrounding thiazole derivatives containing bromine substitutions. While 1314357-16-8 itself may not be patented, many of its derivatives appear in recent patent applications for pharmaceutical compositions and specialty chemicals. This indicates strong commercial interest in this chemical space.

For those seeking 2,5-dibromo-4-ethyl-1,3-thiazole suppliers, it's advisable to request detailed certificates of analysis and material safety data sheets. Reputable suppliers should provide comprehensive documentation regarding the compound's purity, stability, and recommended storage conditions. Bulk quantities may be available for large-scale research or development projects.

Emerging applications for brominated ethylthiazoles include their use in the development of fluorescent probes and sensors. The electronic properties of these compounds make them candidates for molecular sensing applications, particularly in biological systems. This represents an exciting new direction for research involving 2,5-dibromo-4-ethyl-1,3-thiazole and related structures.

In conclusion, 2,5-dibromo-4-ethyl-1,3-thiazole (CAS No. 1314357-16-8) represents a valuable heterocyclic building block with diverse applications in medicinal chemistry, materials science, and chemical synthesis. Its unique structural features and reactivity profile continue to attract research interest across multiple disciplines. As understanding of thiazole chemistry advances, this compound is likely to find even broader utility in scientific and industrial applications.

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent